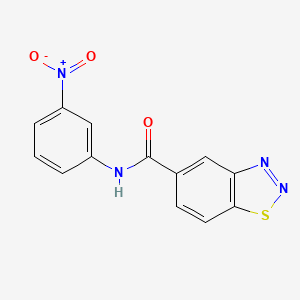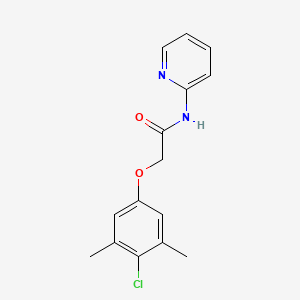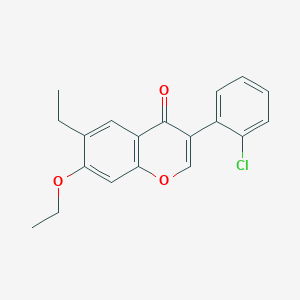
N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide, also known as DACT, is a chemical compound that has gained attention in the scientific community for its potential applications in research and drug development. DACT is a member of the acenaphthene family, which has been studied for its various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell growth and survival. N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has also been shown to have antioxidant effects, which could be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide in lab experiments is its broad spectrum of biological activities, which makes it a promising candidate for drug development. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has been shown to have low toxicity in animal studies, which could be beneficial in the development of safe and effective drugs. However, one of the limitations of using N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide in lab experiments is its low solubility in water, which could affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide. Another direction is the identification of the specific signaling pathways targeted by N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide, which could provide insights into its mechanism of action. Additionally, the development of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide derivatives with improved solubility and bioavailability could expand its potential applications in drug development. Finally, further studies are needed to investigate the potential applications of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide is a promising chemical compound that has gained attention in the scientific community for its potential applications in research and drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide have been discussed in this paper. Further research is needed to fully understand the potential applications of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide in various fields of research and to develop safe and effective drugs based on this compound.
Métodos De Síntesis
N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide can be synthesized through a multi-step process starting from commercially available materials. The first step involves the synthesis of 1,2-dihydroacenaphthylene, which is then reacted with thiophene-2-carboxylic acid to yield N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide. The purity and yield of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide can be improved through various purification methods, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has been studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has also been studied for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-17(15-5-2-10-20-15)18-14-9-8-12-7-6-11-3-1-4-13(14)16(11)12/h1-5,8-10H,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLKMVBGSMQCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)

![N-(tert-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5704437.png)

![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)
![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)



![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
